![molecular formula C18H22F6IP B1603492 Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate CAS No. 69842-76-8](/img/structure/B1603492.png)
Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate
Overview
Description
Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate, commonly known as PhI(OPr)2(OTf)2, is a versatile reagent that is widely used in organic synthesis. It is a white crystalline solid that is soluble in common organic solvents such as dichloromethane, ether, and acetonitrile. This reagent is known for its mild reaction conditions and high selectivity, which makes it a popular choice for many organic chemists.
Mechanism of Action
PhI(OPr)2(OTf)2 acts as an oxidizing agent in organic synthesis. It reacts with alcohols to form aldehydes or ketones via a process known as the Swern oxidation. The reaction proceeds via the formation of an intermediate iodonium species, which then reacts with the alcohol to form the carbonyl compound.
Biochemical and Physiological Effects
PhI(OPr)2(OTf)2 has no known biochemical or physiological effects as it is not used as a drug or medication. It is only used in scientific research as a reagent for organic synthesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of PhI(OPr)2(OTf)2 is its mild reaction conditions and high selectivity. It can be used to convert a wide range of alcohols to carbonyl compounds without the need for harsh reaction conditions. However, one of the limitations of this reagent is its cost. It is relatively expensive compared to other oxidizing agents, which can limit its use in some research applications.
Future Directions
PhI(OPr)2(OTf)2 has a wide range of potential future directions in scientific research. One area of interest is its use in the synthesis of natural products and pharmaceuticals. It has been shown to be an effective reagent for the synthesis of complex organic molecules, which could lead to the development of new drugs and therapies. Another area of interest is the development of new synthetic methods using PhI(OPr)2(OTf)2 as a key reagent. This could lead to the discovery of new chemical reactions and the development of new synthetic strategies for organic synthesis.
Scientific Research Applications
PhI(OPr)2(OTf)2 has found extensive use in scientific research as a reagent for the conversion of alcohols to carbonyl compounds. It is also used in the synthesis of heterocycles and natural products. The mild reaction conditions and high selectivity of this reagent make it an excellent choice for the synthesis of complex organic molecules.
properties
IUPAC Name |
bis(4-propan-2-ylphenyl)iodanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22I.F6P/c1-13(2)15-5-9-17(10-6-15)19-18-11-7-16(8-12-18)14(3)4;1-7(2,3,4,5)6/h5-14H,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEPXLSJIREXPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)C.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F6IP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603287 | |
Record name | Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50603287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69842-76-8 | |
Record name | Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50603287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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